molecular formula C11H17Br2N B14609236 7,8-Dibromo-4,8-dimethylnon-3-enenitrile CAS No. 59664-57-2

7,8-Dibromo-4,8-dimethylnon-3-enenitrile

Cat. No.: B14609236
CAS No.: 59664-57-2
M. Wt: 323.07 g/mol
InChI Key: GFHIYEZGKJKLMC-UHFFFAOYSA-N
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Description

Properties

CAS No.

59664-57-2

Molecular Formula

C11H17Br2N

Molecular Weight

323.07 g/mol

IUPAC Name

7,8-dibromo-4,8-dimethylnon-3-enenitrile

InChI

InChI=1S/C11H17Br2N/c1-9(5-4-8-14)6-7-10(12)11(2,3)13/h5,10H,4,6-7H2,1-3H3

InChI Key

GFHIYEZGKJKLMC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC#N)CCC(C(C)(C)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile typically involves the bromination of 4,8-dimethylnon-3-enenitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

On an industrial scale, the production of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

7,8-Dibromo-4,8-dimethylnon-3-enenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether for nitrile reduction.

    Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane for epoxidation.

Major Products Formed

    Substitution: Formation of azido derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

7,8-Dibromo-4,8-dimethylnon-3-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional and substituent similarities with brominated heterocycles and nitrile-containing molecules. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features
7,8-Dibromo-4,8-dimethylnon-3-enenitrile Aliphatic chain Nitrile, Br, CH₃, C=C 323.071 Aliphatic, flexible backbone
6,8-Dibromo-4(3H)-quinazolinone Aromatic heterocycle Ketone, Br, NH ~300–350 (varies) Antimicrobial activity
2-Substituted-6,8-dibromo-4(H)-benzoxazine Fused aromatic Br, O-heteroatom, nitrile/amide ~350–400 Synthetic versatility
2-Amino-4,6-bis(ethoxycoumarin)benzonitrile Aromatic nitrile Nitrile, NH₂, ethoxycoumarin 494 Fluorescent properties

Physicochemical Properties

Table 2: Property Comparison
Property 7,8-Dibromo-4,8-dimethylnon-3-enenitrile 6,8-Dibromo-quinazolinone Aromatic Benzonitrile ()
Solubility Low (aliphatic, nonpolar) Moderate (polar heterocycle) Low (aromatic, crystalline)
Melting Point Not reported 330–332°C (analogues) 330–332°C
Stability Sensitive to light/heat (C=C, Br) Thermally stable Stable under dry conditions

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